N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide
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Overview
Description
“N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms, and is often found in biologically active compounds . The compound also contains a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom, and a cinnamamide group, which is a cinnamic acid amide.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the fluorophenyl group, and the cinnamamide group. These groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The imidazole ring, for example, is known to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the imidazole ring, the fluorophenyl group, and the cinnamamide group, as well as the overall size and shape of the molecule .Scientific Research Applications
Anticonvulsant Properties
Research has demonstrated the anticonvulsant activity of compounds related to N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide. Specifically, certain imidazole derivatives, closely related in structure, have shown effectiveness against seizures in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models (Çalış, Septioğlu, & Aytemir, 2011).
Application in Material Science and Pharmaceuticals
Thiophene and its derivatives, structurally similar to this compound, have a wide range of applications in material science and pharmaceuticals. They have shown diverse biological activities, including antibacterial, antifungal, antioxidant, and antiviral properties (Nagaraju et al., 2018).
Kinase Inhibition
Compounds with structural similarities to this compound have been found to inhibit p38 MAP kinase and TNF-α release, indicating potential applications in targeting specific biochemical pathways in diseases (Koch, Bäuerlein, Jank, & Laufer, 2008).
Cytochrome P-450 Inhibition
Related imidazole-based compounds have been synthesized and evaluated for their ability to inhibit cytochrome P-450 enzymes. This suggests potential applications in drug development and the modulation of drug metabolism (Ahmed et al., 1995).
Anti-Inflammatory and Analgesic Potential
Some imidazole derivatives, structurally analogous to this compound, have been identified as potential anti-inflammatory and analgesic agents. This highlights a possible application in the treatment of pain and inflammation-related disorders (Sharpe et al., 1985).
Safety and Hazards
Properties
IUPAC Name |
(E)-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-17-9-7-16(8-10-17)18-14-23-20(24-18)26-13-12-22-19(25)11-6-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,22,25)(H,23,24)/b11-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJURNUAJLDHKU-IZZDOVSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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